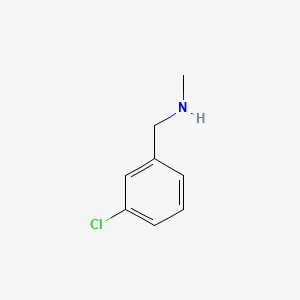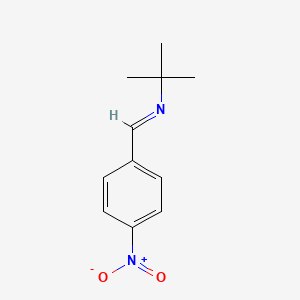
2,4-二甲氧基苯甲酸甲酯
概述
描述
Methyl 2,4-dimethoxybenzoate is an organic compound with the molecular formula C₁₀H₁₂O₄. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by methoxy groups, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
Methyl 2,4-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound has been studied for its potential biological activities, including antifeedant properties against certain pests.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
Target of Action
Methyl 2,4-dimethoxybenzoate is a complex organic compound with a molecular weight of 196.1999 Similar methoxylated aromatic compounds (macs) are known to interact with various enzymes and proteins in biological systems .
Mode of Action
It’s known that methoxylated aromatic compounds can undergo various chemical reactions, including nucleophilic substitution reactions . In these reactions, the oxygen atom can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Methoxylated aromatic compounds are known to be involved in various biochemical pathways, particularly those related to the degradation of lignin, a complex organic polymer present in the cell walls of many plants .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be absorbed and distributed in the body following ingestion or exposure .
Result of Action
It’s known that methoxylated aromatic compounds can have various biological effects, including acting as antifeedants, protecting planted seedlings in the field .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2,4-dimethoxybenzoate can be synthesized through the esterification of 2,4-dimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 2,4-dimethoxybenzoate follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to isolate the product. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification methods such as distillation or crystallization.
Types of Reactions:
Oxidation: Methyl 2,4-dimethoxybenzoate can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: 2,4-dimethoxybenzoic acid or 2,4-dimethoxyquinone.
Reduction: 2,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
相似化合物的比较
Methyl 2,4-dimethoxybenzoate can be compared with other similar compounds such as:
- Methyl 2,5-dimethoxybenzoate
- Methyl 3,4-dimethoxybenzoate
- Methyl 2,4-dihydroxybenzoate
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. Methyl 2,4-dimethoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
methyl 2,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-4-5-8(10(11)14-3)9(6-7)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIJFZWLGPEYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175839 | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-41-6 | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,4-dimethoxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,4-dimethoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 2,4-dimethoxybenzoate formed during the methylation of resorcinol with Dimethyl carbonate?
A1: Methyl 2,4-dimethoxybenzoate is formed as a byproduct during the methylation of Resorcinol (1,3-dihydroxybenzene) with Dimethyl carbonate (DMC) in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst []. The reaction typically yields a mixture of 1,3-Dimethoxybenzene and Methyl 2,4-dimethoxybenzoate. This unusual reactivity of Resorcinol, where the phenyl ring undergoes methylation alongside the hydroxyl groups, is attributed to the combined activating effect of the two ortho/para directing hydroxyl groups, making the ring more susceptible to electrophilic attack by DMC [].
Q2: Are there any known biological activities or applications of Methyl 2,4-dimethoxybenzoate or similar compounds?
A2: While the provided articles [, ] do not directly investigate the biological activities of Methyl 2,4-dimethoxybenzoate, they offer insights into the potential of structurally similar benzoic acid derivatives. For instance, research has explored the structure-activity relationship of benzoic acid derivatives as antifeedants against the Pine Weevil (Hylobius abietis) []. Though the specific activity of Methyl 2,4-dimethoxybenzoate is not mentioned, the study highlights the potential for such compounds to influence biological processes, prompting further research into their specific properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



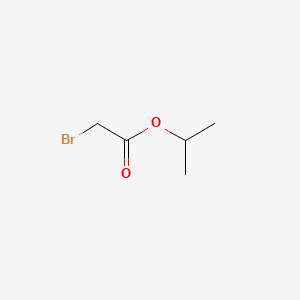
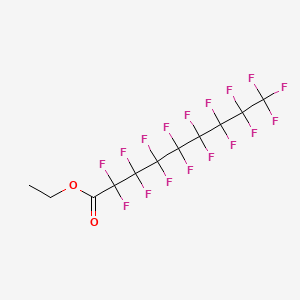

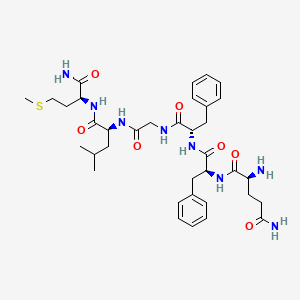
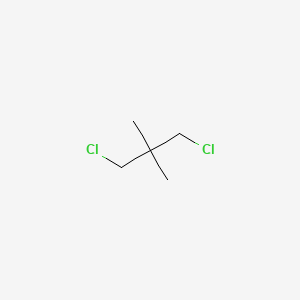

![Magnesium, chloro[(2-chlorophenyl)methyl]-](/img/structure/B1295238.png)
